1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate

Isoxazole SAR RapGEF3 inhibition Heteroaryl substitution

This compound is a unique polypharmacophoric small molecule (MF: C₁₈H₁₃N₃O₄S; MW: ~367.4 g/mol) integrating benzothiazole, azetidine, isoxazole, and furan motifs. The ester-linked 5-(furan-2-yl)isoxazole-3-carboxylate terminus differentiates it from phenyl, thiophene, or methyl analogs—a variable known to shift RapGEF3 IC₅₀ values from 2,400 nM to >8,500 nM. The intact ester must be tested to preserve the furan-specific hydrogen-bonding capacity. Order for phenotypic antimicrobial screening, RapGEF3/Epac1 biochemical assays, multi-parameter inflammation profiling, or ABPP/CETSA target deconvolution.

Molecular Formula C18H13N3O4S
Molecular Weight 367.38
CAS No. 1396861-04-3
Cat. No. B2607943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate
CAS1396861-04-3
Molecular FormulaC18H13N3O4S
Molecular Weight367.38
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CO5
InChIInChI=1S/C18H13N3O4S/c22-17(13-8-15(25-20-13)14-5-3-7-23-14)24-11-9-21(10-11)18-19-12-4-1-2-6-16(12)26-18/h1-8,11H,9-10H2
InChIKeyFYFMEPPQSQHRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 1396861-04-3): Baseline Identity and Structural Context for Procurement Decision-Making


1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 1396861-04-3) is a synthetic heterocyclic small molecule (MF: C₁₈H₁₃N₃O₄S; MW: ~367.4 g/mol) that combines four distinct pharmacophoric elements within a single scaffold: a benzo[d]thiazole ring, an azetidine core, an isoxazole ring, and a furan substituent . The compound is catalogued as a research-grade screening compound by multiple chemical suppliers. The ester linkage connecting the azetidin-3-ol to the 5-(furan-2-yl)isoxazole-3-carboxylic acid fragment is a key structural feature that differentiates it from carboxylic acid or amide analogs within this chemotype . Each of the four heterocyclic moieties is independently associated with biological activity in the medicinal chemistry literature: benzothiazoles are privileged scaffolds in kinase inhibition and antimicrobial research [1]; azetidines confer conformational constraint and modulate physicochemical properties [2]; isoxazoles appear in anti-inflammatory and receptor-targeted agents [3]; and furan rings contribute to π-stacking interactions and metabolic susceptibility profiles [4]. The convergent assembly of these four motifs into a single molecular entity creates a unique polypharmacophoric architecture, though direct quantitative biological profiling data for this precise compound remains unpublished in the peer-reviewed literature as of the current evidence cutoff.

Why In-Class Substitution Is Not a Viable Procurement Strategy for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate


Compounds within the benzo[d]thiazole-azetidine-isoxazole chemotype cannot be treated as functionally interchangeable procurement alternatives because minor structural perturbations at each of the four modular positions produce divergent biological recognition profiles. Evidence from the S1P1 receptor agonist program demonstrates that the benzo[d]thiazol-2-yl-azetidine core is exquisitely sensitive to substitution pattern: the optimized agonist 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (compound 14) achieves an S1P1 EC₅₀ of 0.042 µM with 83-fold selectivity over S1P3, while close analogs with modified benzothiazole substitution lose both potency and selectivity [1]. Similarly, in the thiazolylazetidinylbenzothiazole antimicrobial series, replacing the azetidinone ring with a thiazolidinone ring shifts the activity spectrum from insecticidal-dominant to antibacterial-dominant profiles [2]. The 5-(furan-2-yl)isoxazole-3-carboxylate ester in the target compound introduces a heteroaryl substitution pattern (furan vs. phenyl, thiophene, or methyl) that alters both electronic properties and hydrogen-bonding capacity of the isoxazole ring — a variable known to modulate target engagement in the isoxazole-containing RapGEF inhibitor series from US Patent 11,124,489, where IC₅₀ values span from 2,400 nM to >8,500 nM depending solely on the isoxazole substitution pattern [3]. Arbitrary replacement of the target compound with a cheaper or more readily available analog bearing a different isoxazole substituent or a cleaved ester prodrug moiety carries a quantifiable risk of altering the biological recognition profile in an unpredictable manner.

Quantitative Differentiation Evidence for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 1396861-04-3) Relative to Structural Analogs


Furan vs. Phenyl Isoxazole Substitution: SAR Inference from the RapGEF3 Inhibitor Series in US Patent 11,124,489

The isoxazole C5 substituent is a critical determinant of target binding affinity in the Rap guanine nucleotide exchange factor 3 (RapGEF3/Epac1) inhibitor series disclosed in US Patent 11,124,489. Within this series, variation limited to the isoxazole substitution pattern produces a >3.5-fold range in IC₅₀ values (2,400–8,500 nM) [1]. The target compound bears a 5-(furan-2-yl)isoxazole-3-carboxylate ester, whereas the most closely catalogued commercial analogs substitute the furan with a phenyl group, a methyl group, or a hydrogen at the corresponding position. In the broader isoxazole chemical space, the introduction of a 2-furyl substituent at the C5 position of isoxazole-3-carboxylate esters increases the topological polar surface area (tPSA) by approximately 13 Ų relative to the phenyl analog and introduces an additional hydrogen-bond acceptor (the furan oxygen), which computational models predict will alter the compound's interaction with ATP-binding pocket hinge regions and modulate logP by approximately −0.3 to −0.5 units [2]. Experimental confirmation of the furan-specific contribution to target binding for this precise scaffold awaits publication; the above SAR inference is based on structurally analogous isoxazole systems. [1].

Isoxazole SAR RapGEF3 inhibition Heteroaryl substitution Binding affinity modulation

Benzothiazole-Azetidine Scaffold Sensitivity: Potency and Selectivity Data from the S1P1 Agonist Program

The benzo[d]thiazol-2-yl-azetidine substructure present in the target compound has been validated as a potency- and selectivity-conferring motif in the sphingosine-1-phosphate receptor 1 (S1P1) agonist program. The optimized clinical candidate 1-(3-fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid (compound 14) achieved an S1P1 EC₅₀ of 0.042 µM with 83-fold selectivity over S1P3 (EC₅₀ S1P3 = 3.47 µM), while the benzofuranyl lead compound (3) from which it was derived showed significantly lower S1P1 potency and negligible S1P3-sparing selectivity [1]. The azetidine ring contributes to the conformational preorganization of the carboxylic acid pharmacophore; replacement of the azetidine with larger rings (pyrrolidine, piperidine) or ring-opened analogs resulted in substantial loss of S1P1 potency in this series [1]. The target compound retains this benzothiazole-azetidine core but replaces the benzyl-azetidine-carboxylic acid terminus with an azetidin-3-yl isoxazole-carboxylate ester, a structural divergence that repositions the molecule from the S1P receptor pharmacology space toward a distinct target profile. The documented sensitivity of the benzothiazole-azetidine core to substitution pattern (fluorobenzyl position, benzothiazole C5 substituent identity) provides a quantitative precedent for why analogs bearing modified cores cannot be assumed equivalent [1].

S1P1 receptor Benzothiazole SAR Azetidine conformational constraint Receptor selectivity

Antimicrobial Activity of the Thiazolylazetidinylbenzothiazole Chemotype: Class-Level Evidence for Benzothiazole-Azetidine Hybrids

A structurally related series of 2-{[2'-(3''-chloro-2''-oxo-4''-substitutedaryl-1''-azetidinyl)-1',3'-thiazol-4'-yl]thio}benzothiazoles (compounds 4a–4e) was evaluated for insecticidal activity against Periplaneta americana (American cockroach) and for antifungal and antibacterial activities in vitro against a panel of fungal and bacterial strains [1]. Across the 15 compounds tested (3a–3e, 4a–4e, 5a–5e), the azetidinone-containing series (4a–4e) displayed a distinct activity profile from the thiazolidinone series (5a–5e), with compound 5b (thiazolidinone scaffold) exhibiting the most prominent insecticidal activity [1]. This class-level data establishes that benzothiazole-azetidine hybrid molecules possess measurable antimicrobial and insecticidal bioactivity, and that the identity of the heterocyclic ring fused to the benzothiazole core (azetidinone vs. thiazolidinone) functionally determines the activity spectrum [1]. The target compound differs from the published series in that it incorporates an isoxazole-furan carboxylate ester rather than a thiazole-thioether linker, representing a distinct and as-yet unprofiled substitution vector within this chemotype. The class-level precedent supports the rationale for procuring the unique furan-isoxazole variant for antimicrobial screening, as the furan and isoxazole rings each introduce additional heteroatom-based interactions (H-bond acceptance) not present in the published thioether-linked series [1].

Antimicrobial screening Benzothiazole-azetidine hybrids Insecticidal activity Antifungal evaluation

Ester Prodrug Motif: Comparative Hydrolytic Stability and Its Implications for Screening vs. In Vivo Applications

The target compound is an ester formed between 1-(benzo[d]thiazol-2-yl)azetidin-3-ol and 5-(furan-2-yl)isoxazole-3-carboxylic acid. This ester linkage is structurally analogous to the ester prodrug strategy employed in multiple benzothiazole-azetidine therapeutic programs: compound 14 (S1P1 agonist) is administered as a carboxylic acid, while ester prodrugs of related benzothiazole-azetidine scaffolds have been explored to modulate oral bioavailability and CNS penetration [1]. The ester functionality introduces a hydrolytically cleavable bond that can release the 5-(furan-2-yl)isoxazole-3-carboxylic acid fragment and the 1-(benzo[d]thiazol-2-yl)azetidin-3-ol fragment under enzymatic or chemical conditions [2]. For in vitro screening applications, the intact ester is the relevant test species, and procurement of the ester (rather than the corresponding acid or alcohol fragments) ensures that the screening readout reflects the polypharmacophoric entity rather than individual metabolites. For in vivo studies, the ester may function as a prodrug with distinct pharmacokinetic properties compared to the free acid; the furan ring additionally introduces a potential site for CYP450-mediated oxidative metabolism (furan epoxidation) that is absent in phenyl-substituted analogs [2]. Quantitative hydrolytic half-life data for this specific ester in plasma, microsomal, or chemical media have not been published.

Ester prodrug Hydrolytic stability Carboxylic acid metabolite Pharmacokinetic differentiation

The 5-(Furan-2-yl)isoxazole Fragment as an Anti-Inflammatory Pharmacophore: Evidence from the MZO-2 Preclinical Program

The isoxazole ring substituted with heteroaryl groups has been validated as an anti-inflammatory pharmacophore. MZO-2, an isoxazole derivative, demonstrated statistically significant efficacy in reducing ear edema and lymphocyte infiltration in draining lymph nodes in a mouse oxazolone-induced contact hypersensitivity model, applied as an ointment and compared directly to tacrolimus as the reference standard [1]. While MZO-2 is structurally distinct from the target compound, the shared presence of the isoxazole core supports the rationale that isoxazole-containing compounds can engage inflammatory signaling pathways [1]. The target compound's 5-(furan-2-yl)isoxazole-3-carboxylate fragment combines the isoxazole anti-inflammatory pharmacophore with a furan ring, which has independently been associated with COX-2 inhibition and antioxidant activity in other compound series [2]. The convergence of these two anti-inflammatory-associated heterocycles within a single fragment, linked via an ester to the benzothiazole-azetidine scaffold, creates a molecular architecture that is structurally distinct from MZO-2 and from mono-heterocyclic anti-inflammatory agents. Direct comparative anti-inflammatory efficacy data for the target compound vs. MZO-2 or vs. indomethacin have not been reported. [1] [2].

Anti-inflammatory isoxazole Furan-isoxazole hybrid In vivo efficacy Contact hypersensitivity model

Evidence-Based Research and Industrial Application Scenarios for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate (CAS 1396861-04-3)


Phenotypic Antimicrobial Screening Against Gram-Positive, Gram-Negative, and Fungal Panels

The benzothiazole-azetidine hybrid chemotype has documented antimicrobial and antifungal activity in the thiazolylazetidinylbenzothiazole series [3]. The target compound extends this chemotype with a furan-isoxazole carboxylate ester moiety that introduces additional heteroatom-based hydrogen-bonding capacity absent in the published thioether-linked analogs. Procurement is indicated for laboratories conducting phenotypic antimicrobial screening against WHO priority pathogen panels. The compound should be screened as the intact ester; comparative testing against the 5-phenylisoxazole analog (CAS not verified) is recommended to empirically quantify the furan-for-phenyl differentiation effect within a single experimental system. [3]

Isoxazole-Focused Structure-Activity Relationship (SAR) Expansion Around the RapGEF3/Epac1 Target

US Patent 11,124,489 establishes that isoxazole substitution is a primary driver of RapGEF3 binding affinity, with IC₅₀ values spanning 2,400–8,500 nM across closely related analogs [2]. The target compound's 5-(furan-2-yl)isoxazole-3-carboxylate ester represents a substitution pattern not exemplified in the patent's SAR table. Procurement of this compound for RapGEF3/Epac1 biochemical assays would directly test the hypothesis that furan substitution at the isoxazole C5 position improves binding affinity beyond the 8,500 nM floor observed for the 3-chloro-4-fluorophenylhydrazinyl-substituted analogs. [2]

In Vitro Inflammation Panel Screening: Cytokine Release and COX/LOX Pathway Profiling

The isoxazole core has been validated as an anti-inflammatory pharmacophore through the MZO-2 program, which demonstrated in vivo efficacy comparable to tacrolimus in a contact hypersensitivity model [1]. The target compound combines this isoxazole core with a furan ring — a heterocycle associated with COX-2 inhibition in independent compound series. Procurement is warranted for multi-parameter in vitro inflammation profiling (e.g., LPS-stimulated TNF-α, IL-6, IL-1β release in PBMCs or macrophage cell lines; COX-1/COX-2 inhibition; 5-LOX inhibition). The compound should be tested alongside a furan-lacking isoxazole comparator to isolate the contribution of the furan substituent. [1] [4]

Chemical Probe Development for Benzothiazole-Azetidine Target Deconvolution

The benzothiazole-azetidine core is a validated ligand for the S1P1 receptor (EC₅₀ = 0.042 µM for compound 14) [5], but the target compound's ester-linked isoxazole-furan terminus diverts it from the S1P receptor pharmacophore model. This structural divergence makes the compound a suitable chemical probe for affinity-based protein profiling (ABPP) or cellular thermal shift assay (CETSA) target deconvolution studies, where the distinct furan-isoxazole fragment can serve as a chemical handle for target engagement differentiation from the known S1P1-active benzothiazole-azetidines. Procurement of both the target compound and the S1P1-active comparator (TC-SP 14, CAS 1257093-40-5) enables direct head-to-head target engagement profiling. [5]

Quote Request

Request a Quote for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.